- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,

Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)

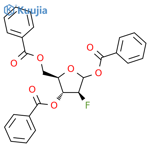

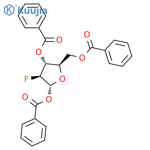

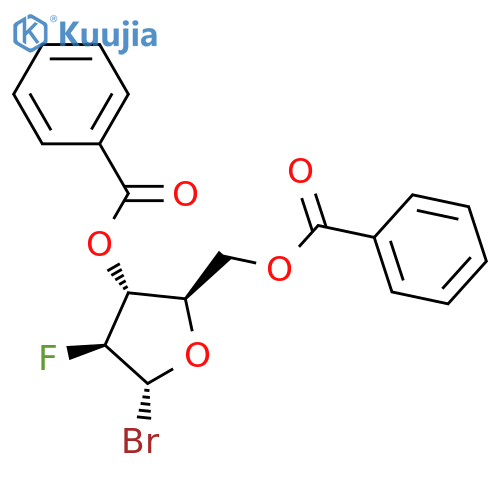

97614-44-3 structure

Nombre del producto:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

Número CAS:97614-44-3

MF:C19H16BrFO5

Megavatios:423.229748725891

MDL:MFCD15144963

CID:860333

PubChem ID:11189404

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Propiedades químicas y físicas

Nombre e identificación

-

- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate

- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate

- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate

- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)

- D

- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose

- YYVZPZJEMLBIGM-TWMKSMIVSA-N

- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate

- DTXSID80458186

- 97614-44-3

- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate

- SCHEMBL1357298

- BS-33426

- AKOS022178768

- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate

- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate

- MFCD15144963

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate

- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate

- CS-0130700

- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide

- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide

- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate

- H11804

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

-

- MDL: MFCD15144963

- Renchi: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1

- Clave inchi: YYVZPZJEMLBIGM-TWMKSMIVSA-N

- Sonrisas: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

Atributos calculados

- Calidad precisa: 422.01700

- Masa isotópica única: 422.01651g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 26

- Cuenta de enlace giratorio: 7

- Complejidad: 490

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 4

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.4

- Superficie del Polo topológico: 61.8Ų

Propiedades experimentales

- Denso: 1.51

- Punto de fusión: 73 ºC

- Punto de ebullición: 492.3±45.0 °C at 760 mmHg

- Punto de inflamación: 251.5±28.7 °C

- PSA: 61.83000

- Logp: 3.52690

- Presión de vapor: 0.0±1.2 mmHg at 25°C

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P261-P280-P305+P351+P338

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD211063)

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BICL2162-1g |

3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |

97614-44-3 | 1g |

£366.00 | 2025-02-21 | ||

| TRC | D235495-1g |

2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |

97614-44-3 | 1g |

$ 230.00 | 2022-06-05 | ||

| Chemenu | CM161843-250mg |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM161843-5g |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 5g |

$844 | 2021-08-05 | |

| Chemenu | CM161843-1g |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 1g |

$52 | 2024-07-18 | |

| abcr | AB543684-5 g |

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |

97614-44-3 | 5g |

€767.30 | 2023-06-14 | ||

| 1PlusChem | 1P00IKFK-5g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 5g |

$117.00 | 2025-03-01 | |

| Aaron | AR00IKNW-1g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 1g |

$24.00 | 2025-02-28 | |

| Aaron | AR00IKNW-25g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 25g |

$266.00 | 2025-02-28 | |

| 1PlusChem | 1P00IKFK-100mg |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 100mg |

$7.00 | 2024-04-19 |

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C

Referencia

- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C

Referencia

- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid

Referencia

- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid

Referencia

- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt

Referencia

- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide, Tetrahedron Letters, 2016, 57(3), 268-271

Métodos de producción 8

Condiciones de reacción

Referencia

- Impact of Sugar Pucker on Base Pair and Mispair Stability, Biochemistry, 2009, 48(50), 11994-12004

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt

Referencia

- Method for synthesizing nucleoside analog clofarabine, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt

Referencia

- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Method for preparing clofarabine with high yield, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C

Referencia

- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane

Referencia

- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referencia

- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C

Referencia

- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C

Referencia

- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C

Referencia

- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Literatura relevante

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate) Productos relacionados

- 1092346-60-5(4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic Acid)

- 1565106-13-9(3-(azetidin-3-yl)methyl-5-bromopyridine)

- 2172288-56-9(N-cyclopropyl-2-(methoxymethoxy)methyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

- 223785-85-1(Ethanone, 2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]-)

- 2792186-80-0(tert-butyl 4-methyl-4-3-(trifluoromethyl)phenylpiperidine-1-carboxylate)

- 1172787-44-8([(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate)

- 2172040-01-4(9-(3,5-dimethylphenyl)-5-oxa-8-azaspiro3.5nonane)

- 2227842-41-1(rac-(3R,4S)-4-(2-methoxy-5-methylphenyl)pyrrolidine-3-carboxylic acid)

- 2034420-05-6(N-cyclopentyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(thiophen-2-yl)acetamide)

- 177715-70-7(N-(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl-L-aspartic Acid (~98%))

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

Pureza:99%

Cantidad:25g

Precio ($):284.0